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Compound of Interest

Compound Name:
5-Chloro-2-

(trifluoromethoxy)benzaldehyde

Cat. No.: B1532285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of 5-
Chloro-2-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant

interest in synthetic and medicinal chemistry. This document is structured to deliver not just

data, but also field-proven insights into its handling, synthesis, and potential applications,

grounded in established scientific principles.

Core Compound Identification and Properties
5-Chloro-2-(trifluoromethoxy)benzaldehyde is a substituted benzaldehyde featuring a

chlorine atom at the 5-position and a trifluoromethoxy group at the 2-position of the benzene

ring. It is crucial to distinguish this compound from its isomer, 5-Chloro-2-

(trifluoromethyl)benzaldehyde, as the electronic and steric properties of the trifluoromethoxy (-

OCF3) group differ significantly from those of the trifluoromethyl (-CF3) group, influencing its

reactivity and potential applications.
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Identifier Value

IUPAC Name 5-Chloro-2-(trifluoromethoxy)benzaldehyde

CAS Number 1092461-15-8[1][2]

Molecular Formula C8H4ClF3O2[1]

Molecular Weight 224.57 g/mol

Canonical SMILES C1=CC(=C(C=C1Cl)C=O)OC(F)(F)F

InChI Key VJRCCSALVWMZAN-UHFFFAOYSA-N

Physicochemical Properties
Precise experimental data for the physicochemical properties of 5-Chloro-2-
(trifluoromethoxy)benzaldehyde are not extensively reported in publicly available literature.

The following table includes predicted values from reputable chemical suppliers, which serve

as a useful estimation for experimental planning.

Property Predicted Value Source

Boiling Point 221.1 ± 35.0 °C Echemi

Density 1.463 ± 0.06 g/cm³ Echemi

XLogP3 3.2 Echemi

Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 5-Chloro-2-
(trifluoromethoxy)benzaldehyde is not readily available in peer-reviewed journals, a plausible

synthetic route can be conceptualized based on established organic chemistry principles. The

synthesis would likely involve the introduction of the trifluoromethoxy group onto a suitably

substituted chlorophenol, followed by formylation of the aromatic ring.

Conceptual Synthetic Workflow
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The following diagram illustrates a hypothetical, logical workflow for the synthesis of 5-Chloro-
2-(trifluoromethoxy)benzaldehyde. This is a representative pathway and has not been

experimentally validated from available literature.
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Starting Material

Step 1: Trifluoromethoxylation

Step 2: Reduction of Nitro Group

Step 3: Sandmeyer Reaction

Step 4: Reduction to Aldehyde

4-Chloro-2-nitrophenol

e.g., CCl2F2, KF, DMF

1-Chloro-4-(trifluoromethoxy)-2-nitrobenzene

e.g., Fe, HCl or H2, Pd/C

5-Chloro-2-(trifluoromethoxy)aniline

1. NaNO2, H2SO4
2. KCN, CuCN

5-Chloro-2-(trifluoromethoxy)benzonitrile

e.g., DIBAL-H

5-Chloro-2-(trifluoromethoxy)benzaldehyde

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1532285?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1532285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A plausible, non-validated synthetic pathway for 5-Chloro-2-
(trifluoromethoxy)benzaldehyde.

Expected Reactivity
The reactivity of 5-Chloro-2-(trifluoromethoxy)benzaldehyde is dictated by the interplay of its

functional groups:

Aldehyde Group: This group is expected to undergo typical aldehyde reactions, including:

Nucleophilic addition (e.g., Grignard reactions, Wittig reactions).

Reductive amination to form corresponding amines.

Oxidation to the corresponding carboxylic acid.

Condensation reactions with active methylene compounds.

Aromatic Ring: The benzene ring is substituted with two electron-withdrawing groups: the

chloro and the trifluoromethoxy groups. This deactivates the ring towards electrophilic

aromatic substitution. The trifluoromethoxy group is ortho, para-directing, while the chloro

group is also ortho, para-directing. Their combined effect would likely direct incoming

electrophiles to the 4 and 6 positions, though reactions are expected to be sluggish. The

electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution,

particularly of the chlorine atom, under forcing conditions.

Applications in Research and Development
The trifluoromethoxy group is a highly valued substituent in medicinal chemistry due to its

ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding

affinity. While specific applications of 5-Chloro-2-(trifluoromethoxy)benzaldehyde are not

widely documented, its structure suggests its potential as a versatile building block in the

synthesis of novel therapeutic agents and functional materials.

The aldehyde functionality provides a convenient handle for the construction of more complex

molecular scaffolds, making it a valuable intermediate for generating libraries of compounds for

high-throughput screening in drug discovery programs.
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Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for 5-Chloro-2-(trifluoromethoxy)benzaldehyde is not

readily available. However, based on the analysis of structurally similar compounds, the

following characteristic spectral features can be anticipated:

¹H NMR
The proton NMR spectrum is expected to show three signals in the aromatic region,

corresponding to the three protons on the benzene ring. The aldehyde proton will appear as a

singlet significantly downfield (typically δ 9.5-10.5 ppm). The aromatic protons will likely appear

as a doublet, a singlet (or a narrow doublet), and a doublet of doublets, with chemical shifts

influenced by the electron-withdrawing effects of the substituents.

¹³C NMR
The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the

downfield region (around 190 ppm). The carbon of the trifluoromethoxy group will appear as a

quartet due to coupling with the three fluorine atoms. The six aromatic carbons will give distinct

signals, with their chemical shifts reflecting the substitution pattern.

IR Spectroscopy
The infrared spectrum will be dominated by a strong absorption band corresponding to the

C=O stretch of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Aromatic C-H

stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations of the

benzene ring will appear in the 1450-1600 cm⁻¹ region. The C-O and C-F stretching vibrations

of the trifluoromethoxy group will also be present.

Mass Spectrometry
The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation

patterns, including the loss of the aldehyde proton (M-1) and the formyl group (M-29). The

isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in

the molecular ion and chlorine-containing fragment peaks.

Safety and Handling
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A specific Safety Data Sheet (SDS) for 5-Chloro-2-(trifluoromethoxy)benzaldehyde is not

widely available. However, based on the data for structurally similar compounds, it should be

handled with care in a well-ventilated fume hood.

General Precautions
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

chemical-resistant gloves, and a lab coat.

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or dust.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents and bases.

Hazard Identification (Anticipated)
Based on analogous structures, the compound may be classified with the following hazards:

Skin corrosion/irritation

Serious eye damage/eye irritation

Specific target organ toxicity — single exposure (respiratory system irritation)

Conclusion
5-Chloro-2-(trifluoromethoxy)benzaldehyde is a chemical intermediate with significant

potential in the fields of medicinal chemistry and materials science. While detailed experimental

data is currently limited in the public domain, its structural features suggest a rich and versatile

reactivity profile. This guide provides a foundational understanding of its properties based on

available data and established chemical principles, serving as a valuable resource for

researchers and developers working with this and related fluorinated compounds. As with any

chemical, all handling and reactions should be conducted with appropriate safety precautions

and after consulting available safety documentation.
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A comprehensive list of references is not provided due to the limited availability of specific

literature for 5-Chloro-2-(trifluoromethoxy)benzaldehyde. The information presented is a

synthesis of data from chemical supplier databases and general principles of organic chemistry.

For safety and handling, it is imperative to consult the specific Safety Data Sheet provided by

the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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